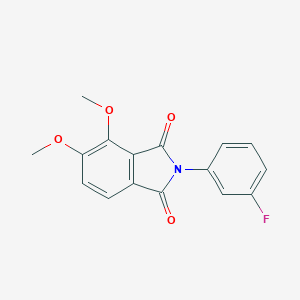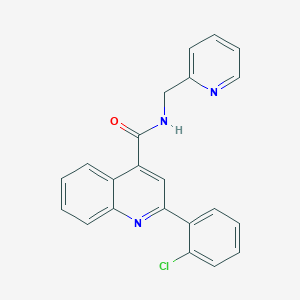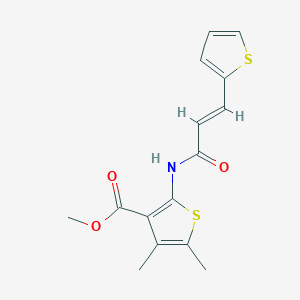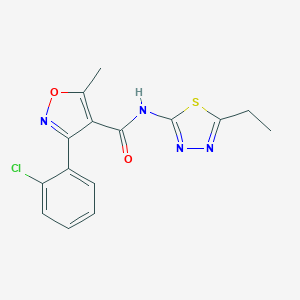![molecular formula C25H30N2O2 B440847 11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 337503-01-2](/img/structure/B440847.png)
11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . This specific compound features a unique structure that includes a butoxyphenyl group and a tetrahydrobenzo[b][1,4]benzodiazepin-7-one core.
Preparation Methods
The synthesis of 11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by a cyclocondensation reaction . Another approach is the continuous flow synthesis, which combines a nucleophilic aromatic substitution (S_NAr) reaction to produce a nitrodiarylamine intermediate, followed by reduction and cyclocondensation . Industrial production methods often utilize continuous flow chemistry due to its efficiency and scalability .
Chemical Reactions Analysis
11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring, using reagents like halogens or alkyl groups. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: It is used in studies related to neurotransmitter modulation and receptor binding.
Medicine: Its potential therapeutic effects are explored for conditions like anxiety, insomnia, and seizures.
Industry: It is utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA_A receptor. This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system. The compound’s sedative, anxiolytic, and anticonvulsant properties are attributed to this interaction .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines such as diazepam, fludiazepam, and clonazepam. Compared to these, 11-(4-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a unique butoxyphenyl group, which may contribute to its distinct pharmacological profile. The presence of this group can influence the compound’s binding affinity and selectivity for GABA_A receptors .
Properties
CAS No. |
337503-01-2 |
|---|---|
Molecular Formula |
C25H30N2O2 |
Molecular Weight |
390.5g/mol |
IUPAC Name |
6-(4-butoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H30N2O2/c1-4-5-14-29-18-12-10-17(11-13-18)24-23-21(15-25(2,3)16-22(23)28)26-19-8-6-7-9-20(19)27-24/h6-13,24,26-27H,4-5,14-16H2,1-3H3 |
InChI Key |
QXGRKERNDASTRM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B440772.png)
![2-(2,4-dichlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B440774.png)
![11-(2,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440785.png)
![ethyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B440798.png)
![3,3-dimethyl-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B440802.png)



![4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-1H-PYRAZOL-5-ONE](/img/structure/B440816.png)
![(4E)-4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440821.png)
![2-(4-fluorophenyl)-4-[(2-hydroxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440822.png)
![2-[(4-Bromophenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B440827.png)
![Ethyl 4,5-dimethyl-2-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B440836.png)
